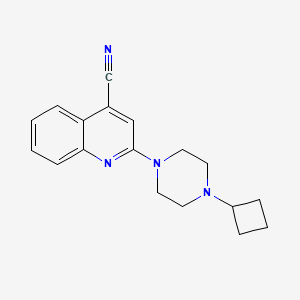![molecular formula C14H14FN5O B12238706 1-(2-Fluorophenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea](/img/structure/B12238706.png)
1-(2-Fluorophenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea typically involves the reaction of 2-fluoroaniline with an isocyanate derivative of 1-(pyrazin-2-yl)azetidine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea
- 1-(2-Bromophenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea
- 1-(2-Methylphenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea
Uniqueness
1-(2-Fluorophenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C14H14FN5O |
|---|---|
Molecular Weight |
287.29 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-(1-pyrazin-2-ylazetidin-3-yl)urea |
InChI |
InChI=1S/C14H14FN5O/c15-11-3-1-2-4-12(11)19-14(21)18-10-8-20(9-10)13-7-16-5-6-17-13/h1-7,10H,8-9H2,(H2,18,19,21) |
InChI Key |
UVOLGQHGSMYURD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)NC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B12238642.png)
![2-Tert-butyl-4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine](/img/structure/B12238655.png)
![3-[5-(6-cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline](/img/structure/B12238658.png)
![6-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B12238663.png)
![2-[(3-methoxyphenyl)methyl]-octahydro-1H-isoindole](/img/structure/B12238681.png)

![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B12238685.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12238689.png)
![4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B12238697.png)
![2-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B12238703.png)
![2,4,5-Trimethyl-6-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B12238712.png)
![2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine](/img/structure/B12238717.png)
![2-methyl-3-({4-[2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B12238718.png)
